molecular formula C11H17N3 B12323198 (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine

Cat. No.: B12323198
M. Wt: 191.27 g/mol
InChI Key: IUMCSWXAFXSTAI-UHFFFAOYSA-N
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Description

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine is a compound with the molecular formula C10H14N2 It is a derivative of pyrrolidine and pyridine, which are both nitrogen-containing heterocycles

Preparation Methods

The synthesis of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. For example, the reaction of 3-bromopyridine with 1-methylpyrrolidine in the presence of a base such as sodium hydride can yield the desired product.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 50°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles such as halides, amines, or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are often conducted in solvents like dichloromethane, ethanol, or acetonitrile.

Scientific Research Applications

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to nicotinic acetylcholine receptors, modulating their activity and leading to various physiological effects.

    Pathways Involved: It influences neurotransmitter release and signal transduction pathways, which can affect cognitive functions and pain perception.

Comparison with Similar Compounds

(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine can be compared with other similar compounds:

    Nicotine: Both compounds share a pyridine ring and have similar biological activities, particularly in their interaction with nicotinic acetylcholine receptors.

    Pyrrolidine Derivatives: Compounds like proline and pyrrolizidine alkaloids also contain the pyrrolidine ring but differ in their biological activities and applications.

    Unique Features:

Properties

IUPAC Name

(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMCSWXAFXSTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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